1-{2-[[(Benzoyloxy)imino](4-bromophenyl)methyl]cyclopropyl}-4-chlorobenzene
Description
This compound is a halogenated aromatic derivative featuring a cyclopropane core substituted with a benzoyloxyimino group, a 4-bromophenyl moiety, and a 4-chlorophenyl ring. Its structural complexity arises from the interplay of steric effects (cyclopropane ring strain) and electronic contributions from halogen atoms (Br, Cl) and the benzoyloxyimino functional group.
Properties
IUPAC Name |
[(Z)-[(4-bromophenyl)-[2-(4-chlorophenyl)cyclopropyl]methylidene]amino] benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17BrClNO2/c24-18-10-6-16(7-11-18)22(26-28-23(27)17-4-2-1-3-5-17)21-14-20(21)15-8-12-19(25)13-9-15/h1-13,20-21H,14H2/b26-22+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHYQKTKADZNEFS-XTCLZLMSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=NOC(=O)C2=CC=CC=C2)C3=CC=C(C=C3)Br)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(C1/C(=N/OC(=O)C2=CC=CC=C2)/C3=CC=C(C=C3)Br)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17BrClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the Suzuki–Miyaura coupling reaction, which is widely applied for carbon–carbon bond formation . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-{2-[(Benzoyloxy)iminomethyl]cyclopropyl}-4-chlorobenzene can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: Halogen atoms in the compound can be replaced with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium iodide (NaI) in acetone or silver nitrate (AgNO₃) in ethanol can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Biological Applications
Research indicates that compounds similar to 1-{2-[(Benzoyloxy)iminomethyl]cyclopropyl}-4-chlorobenzene exhibit promising biological activities:
- Anticancer Activity : Certain derivatives have shown effectiveness against various cancer cell lines, suggesting that modifications to the benzoyloxy or imino groups can enhance cytotoxicity .
- Antimicrobial Properties : The presence of bromine and chlorine atoms in the structure may contribute to antimicrobial activity, making it a candidate for further investigation in the development of new antibiotics .
Material Science Applications
The unique structural features of 1-{2-[(Benzoyloxy)iminomethyl]cyclopropyl}-4-chlorobenzene also make it suitable for applications in materials science:
- Polymer Synthesis : The compound can be utilized as a monomer in the synthesis of polymers with specific thermal and mechanical properties, which are valuable in industrial applications.
- Nanotechnology : Its reactivity allows for potential use in nanomaterials, where it could serve as a building block for complex molecular architectures .
Case Studies and Research Findings
Several studies have documented the synthesis and application of related compounds:
Mechanism of Action
The mechanism by which 1-{2-[(Benzoyloxy)iminomethyl]cyclopropyl}-4-chlorobenzene exerts its effects involves interactions with specific molecular targets and pathways. These interactions can modulate biological processes, leading to various physiological responses. Detailed studies on its mechanism of action are essential for understanding its potential therapeutic applications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Bromopropylate (1-methylethyl 4-bromo-alpha-(4-bromophenyl)-alpha-hydroxybenzeneacetate)
- Structural Differences: Bromopropylate lacks the cyclopropane ring and benzoyloxyimino group. Instead, it contains a diester backbone with two 4-bromophenyl groups and a hydroxylated benzeneacetate moiety.
- Bromopropylate’s dual bromine atoms may increase lipophilicity compared to the target compound’s mixed Br/Cl substitution .
- Applications: Used as an acaricide, highlighting its bioactivity against arthropods. The target compound’s cyclopropane and imino groups may confer distinct biological interactions .
Chloropropylate (1-methylethyl 4-chloro-alpha-(4-chlorophenyl)-alpha-hydroxybenzeneacetate)
- Structural Differences : Features dual 4-chlorophenyl groups and a hydroxylated ester, contrasting with the target compound’s Br/Cl asymmetry and cyclopropane core.
- Electronic Effects : Chlorine’s higher electronegativity compared to bromine may alter electron-withdrawing properties, influencing reactivity in nucleophilic substitution or oxidation reactions.
(Z)-[(4-Bromophenyl)[2-(4-Chlorophenyl)cyclopropyl]methylidene]amino 4-Fluorobenzoate (CAS 338415-62-6)
- Key Similarities : Shares the cyclopropane ring and mixed Br/Cl substitution pattern.
- Critical Differences: Replaces the benzoyloxyimino group with a 4-fluorobenzoate ester. Fluorine’s smaller atomic radius and strong electronegativity could enhance metabolic stability and membrane permeability relative to the target compound’s benzoyloxy group .
- Research Implications : Fluorinated analogs often exhibit improved pharmacokinetic profiles, suggesting that the target compound might be less bioavailable but more resistant to enzymatic degradation .
1-Bromo-4-[3-[[2-(4-Chlorophenyl)-2-methylpropyl]sulfanylmethyl]phenoxy]benzene
- Structural Contrasts: Incorporates a sulfur-containing thioether linkage and lacks the imino group. The 2-methylpropyl chain introduces branching, which may enhance steric shielding compared to the target compound’s planar cyclopropane.
- Reactivity: The thioether group could render this compound prone to oxidation, whereas the target’s benzoyloxyimino group may participate in hydrogen bonding or π-π stacking interactions .
Data Table: Comparative Analysis
Research Findings and Implications
Cyclopropane Stability: Computational studies (e.g., density-functional thermochemistry) suggest that ring strain in cyclopropane derivatives may increase reactivity but reduce thermal stability compared to non-cyclic analogs .
Metabolic Pathways: The benzoyloxyimino group’s susceptibility to hydrolysis could limit the compound’s half-life compared to sulfur-containing derivatives (e.g., thioether in ), which resist hydrolysis.
Biological Activity
The compound 1-{2-[(Benzoyloxy)iminomethyl]cyclopropyl}-4-chlorobenzene (CAS Number: 338415-68-2) is a complex organic molecule with potential biological activities that warrant detailed exploration. This article focuses on its biological activity, synthesizing available research findings, case studies, and relevant data tables.
Molecular Formula
Structural Characteristics
The compound features a cyclopropyl ring, a benzoyloxy group, and halogen substitutions that may influence its reactivity and biological interactions.
Antivascular Activity
Recent studies have highlighted the potential of cyclopropyl compounds in inhibiting tubulin polymerization, which is crucial for cell division. Specifically, analogues of cyclopropyl compounds have shown promising anti-tubulin activity. For instance, certain cis-cyclopropyl derivatives were found to be potent inhibitors of tubulin polymerization, exhibiting cytotoxic effects against melanoma cells in the submicromolar range .
The mechanism underlying the biological activity of this compound appears to involve:
- Inhibition of Tubulin Polymerization : Compounds with similar structures have been shown to bind to the colchicine site on tubulin, disrupting microtubule dynamics essential for mitosis .
- Cell Cycle Arrest : The inhibition of tubulin polymerization leads to cell cycle arrest in the G2/M phase, promoting apoptosis in cancer cells.
Cytotoxicity Studies
In vitro studies have demonstrated that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines. For example:
- B16 Melanoma Cells : The compound's analogues showed cytotoxic effects comparable to established chemotherapeutic agents .
- Endothelial Cells : The anti-tubulin activity correlates with the rounding up of endothelial cells, indicating potential applications in targeting tumor vasculature .
Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Tubulin Polymerization | Inhibition observed | |
| Cytotoxicity | Submicromolar range against melanoma | |
| Cell Cycle Arrest | G2/M phase arrest |
Case Study 1: Cyclopropyl Analogues in Cancer Therapy
A study involving various cyclopropyl analogues demonstrated their effectiveness as anti-cancer agents. The most potent compounds were those with specific stereochemical configurations that enhanced their binding affinity to tubulin. This finding underscores the importance of structural modifications in optimizing biological activity.
Case Study 2: Comparative Analysis with Other Compounds
Comparative studies have shown that while many cyclopropyl compounds exhibit similar mechanisms of action, the specific substitutions on the benzene rings significantly affect their potency and selectivity towards cancer cells versus normal cells.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
